molecular formula C11H8BrNO B3183607 4-(3-Bromophenoxy)pyridine CAS No. 1016494-33-9

4-(3-Bromophenoxy)pyridine

Cat. No.: B3183607
CAS No.: 1016494-33-9
M. Wt: 250.09 g/mol
InChI Key: BOSNYMCOXXOGSZ-UHFFFAOYSA-N
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Description

It is a white to yellow crystalline powder with a melting point of 66-70°C.

Preparation Methods

4-(3-Bromophenoxy)pyridine can be synthesized by the reaction of 3-bromophenol and pyridine in the presence of a dehydrating agent such as phosphorus oxychloride. The product is then purified by recrystallization. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3-Bromophenoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Organic Synthesis: It is used as a starting material for the synthesis of other compounds with potential biological activity.

    Medicinal Chemistry: The compound may have applications in the development of new pharmaceuticals.

    Material Science: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Bromophenoxy)pyridine exerts its effects is not fully understood. it is known to participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

4-(3-Bromophenoxy)pyridine can be compared with other similar compounds, such as:

    3-(4-Bromophenoxy)pyridine: This compound has a similar structure but with the bromine atom and pyridine ring in different positions.

    4-Bromophenyl 3-pyridyl ether: Another similar compound with slight structural variations.

The uniqueness of this compound lies in its specific arrangement of the bromine atom and pyridine ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-bromophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNYMCOXXOGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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